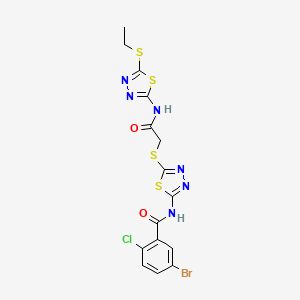

![molecular formula C17H20N2O3S B2720051 N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 331430-35-4](/img/structure/B2720051.png)

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Antimicrobial Activity

One significant application of derivatives similar to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide is in the development of antimicrobial agents. The synthesis of novel compounds carrying the biologically active sulfonamide moiety has demonstrated interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit higher activity compared to reference drugs, highlighting their potential in antimicrobial therapy (Ghorab et al., 2017).

Material Science

In material science, aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings have been synthesized using components with structural similarities to N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide. These polymers exhibit high thermal stability and solubility in nonpolar solvents, making them suitable for various applications, including coatings and electronic materials (Lin et al., 1990).

Corrosion Inhibition

The study of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media has shown that these compounds, which share functional groups with N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide, effectively prevent corrosion. Their inhibition efficiency improves with concentration, suggesting their use in industrial applications to protect metal surfaces (Ichchou et al., 2019).

Photovoltaic Performance

The compound's derivatives have been utilized to fine-tune the morphology of bulk heterojunction solar cells, leading to improved photovoltaic performance. Incremental increases in similar solvents within the solar cell solution have shown to enhance power conversion efficiency, demonstrating the potential for these compounds in solar energy applications (Chu et al., 2011).

Environmental Science

In environmental science, derivatives of N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide have been studied for their degradation in alkaline soil, addressing the issue of long persistence in the environment. The introduction of electron-donating groups has significantly accelerated their degradation rate, suggesting a method to reduce their environmental impact (Zhou et al., 2017).

properties

IUPAC Name |

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-5-11-16(12-6-13)23(21,22)19(4)15-9-7-14(8-10-15)17(20)18(2)3/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOWJOWHBDUSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)

![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)